9-Azido-1-nonanamine
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Overview
Description
9-Azido-1-nonanamine is an organic compound with the molecular formula C9H20N4 and a molar mass of 184.29 g/mol . It is characterized by the presence of an azido group (-N3) attached to a nonanamine chain. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azido-1-nonanamine typically involves the reaction of 1-nonanamine with sodium azide under specific conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the amine group with the azido group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
9-Azido-1-nonanamine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro-nonanamine derivatives.
Reduction: Nonanamine derivatives.
Substitution: Various substituted nonanamine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Azido-1-nonanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes involving azido groups.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Azido-1-nonanamine involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The compound can also interact with molecular targets through the formation of covalent bonds, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 9-Azido-1-decanamine
- 9-Azido-1-octanamine
- 9-Azido-1-heptanamine
Uniqueness
9-Azido-1-nonanamine is unique due to its specific chain length and the presence of the azido group, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .
Properties
IUPAC Name |
9-azidononan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4/c10-8-6-4-2-1-3-5-7-9-12-13-11/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUNRISDHVVMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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